1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide
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Overview
Description
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide typically involves the following steps:
Cycloaddition Reaction:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazole derivatives .
Scientific Research Applications
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide can be compared with other triazole derivatives such as:
1,2,4-Triazole: This isomer has slightly different chemical properties and biological activities compared to 1,2,3-triazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13N5O |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |
InChI Key |
BYHVEAXFHFFUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCN |
Origin of Product |
United States |
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